1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate
CAS No.: 1269039-36-2
Cat. No.: VC8064813
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30
* For research use only. Not for human or veterinary use.
![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate - 1269039-36-2](/images/structure/VC8064813.png)
Specification
CAS No. | 1269039-36-2 |
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Molecular Formula | C12H20N2O3 |
Molecular Weight | 240.30 |
IUPAC Name | 1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2 |
Standard InChI Key | LTVMRZFJMQTFHL-UHFFFAOYSA-N |
SMILES | CN1C=CC=C1CN2CCC(CC2)C(=O)O.O |
Canonical SMILES | CN1C=CC=C1CN2CCC(CC2)C(=O)O.O |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a (1-methyl-1H-pyrrol-2-yl)methyl moiety. The hydrate form includes stoichiometric or non-stoichiometric water molecules, as indicated by the suffix "hydrate" in its nomenclature . X-ray crystallographic data for analogous piperidine derivatives suggest that the hydrate structure likely stabilizes through hydrogen bonding between water molecules and the carboxylic acid group .
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular formula (anhydrous) | C₁₂H₁₈N₂O₂ | |
Molecular weight (anhydrous) | 222.28 g/mol | |
Hydrate CAS | 1269039-36-2 | |
Appearance (hydrate) | Off-white to slight yellow solid |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for the hydrate is disclosed in available literature, analogous piperidine carboxylates are typically prepared via:
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N-Alkylation: Reaction of 4-piperidinecarboxylic acid with (1-methylpyrrol-2-yl)methyl halides under basic conditions .
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Reductive Amination: Condensation of ketone intermediates with ammonia or primary amines, followed by reduction .
The hydrate form may arise spontaneously during crystallization from aqueous solvents or via post-synthetic hydration .
Industrial Production
Commercial suppliers including Chemlyte Solutions and Antimex Chemical Limited produce the compound in gram-to-kilogram quantities, with specifications including:
Physicochemical Properties
Stability and Solubility
The hydrate exhibits greater thermal stability than the anhydrous form, which is reported as a liquid at room temperature . Experimental data gaps exist regarding:
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Exact melting point
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Aqueous solubility
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Hydration stoichiometry
Table 2: Comparative Properties of Anhydrous vs. Hydrate Forms
Property | Anhydrous Form | Hydrate Form |
---|---|---|
Physical state | Liquid | Solid |
Storage requirements | Dry, inert atmosphere | Controlled humidity |
Typical purity | ≥99% | ≥98% |
Pharmaceutical Applications
Role as Synthetic Intermediate
The compound serves as a precursor in:
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Anticholinergic agents: Piperidine derivatives modulate muscarinic receptors .
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Kinase inhibitors: The pyrrole moiety may coordinate with ATP-binding pockets .
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Prodrug development: Carboxylic acid group facilitates ester/prodrug formulations .
Structure-Activity Relationships
Computational studies on related piperidine-carboxylates suggest:
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The pyrrole methyl group enhances lipid solubility (ClogP ≈ 2.1) .
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The carboxylic acid enables salt formation with basic amines, improving bioavailability .
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Hydration may influence dissolution kinetics in biological matrices .
Future Research Directions
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